molecular formula C8H17NO B2584918 1,2,6-Trimethylpiperidin-4-ol CAS No. 90226-91-8

1,2,6-Trimethylpiperidin-4-ol

Cat. No. B2584918
CAS RN: 90226-91-8
M. Wt: 143.23
InChI Key: RNYCGIOXRWNPLF-UHFFFAOYSA-N
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Description

1,2,6-Trimethylpiperidin-4-ol (TMP) is a cyclic amine that is widely used in scientific research. It is a versatile compound that has a wide range of applications in various fields, including organic chemistry, biochemistry, and pharmacology. TMP is a colorless, water-soluble liquid that has a characteristic odor. It is a tertiary amine that contains a piperidine ring and a hydroxyl group.

Scientific Research Applications

Antimicrobial Applications

Antimicrobial Activity of 1,2,5-Trimethylpiperidin-4-Ol Derivatives The derivatives of 1,2,5-trimethylpiperidin-4-ol have been studied for their antimicrobial activity against a range of microorganisms. Specifically, 1,2,5-Trimethyl-4-(1′,2′-dihydroxyethyl)piperidin-4-ol benzoate hydrochloride exhibited a broad spectrum of antimicrobial activity, showing effectiveness against 16 test microorganisms, suggesting its potential for further antimicrobial studies (Dyusebaeva et al., 2017).

Stereochemical Studies

Stereochemistry of 1,2,6-trimethyl-4-piperidone Research on 1,2,6-trimethyl-4-piperidone, an intermediate in the synthesis of analgesically active spiropiperidines, revealed significant insights into its stereochemistry. The study involved quantum chemical calculations and NMR measurements to understand the isomeric mixture of 1,2,6-trimethyl-4-piperidone at room temperature, contributing to the field of stereochemistry and drug synthesis (Diwischek et al., 2005).

Fluorescent Sensor Development

Turn-on ESIPT Based Fluorescent Sensor for Detection of Aluminum Ion A study introduced novel compounds designed for selective recognition of aluminum ions, demonstrating an "OFF-ON type" mode in the presence of Al3+ ion. These compounds showcased high sensitivity and were used for bacterial cell imaging and logic gate applications, marking significant advancements in sensor technology and chemical recognition (Yadav & Singh, 2018).

Reactions and Chemical Synthesis

Reactions of 1,2,5-trimethylpiperidin-4-one with Chalcone In this study, the reactions of N-substituted piperidin-4-ones with benzylideneacetophenone were investigated, resulting in the synthesis of heterocyclic 1,5-dicarbonyl compounds. The research highlighted the regio- and stereochemical features of these reactions, providing valuable insights for the synthesis of complex organic molecules (Vatsadze et al., 2004).

properties

IUPAC Name

1,2,6-trimethylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-6-4-8(10)5-7(2)9(6)3/h6-8,10H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYCGIOXRWNPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(N1C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,6-Trimethylpiperidin-4-ol

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